HEPTYL CINNAMATE
HEPTYL CINNAMATE
Brand Name:
Vulcanchem
CAS No.:
10032-08-3
VCID:
VC0160145
InChI:
InChI=1S/C16H22O2/c1-2-3-4-5-9-14-18-16(17)13-12-15-10-7-6-8-11-15/h6-8,10-13H,2-5,9,14H2,1H3/b13-12+
SMILES:
CCCCCCCOC(=O)C=CC1=CC=CC=C1
Molecular Formula:
C16H22O2
Molecular Weight:
246.34 g/mol
HEPTYL CINNAMATE
CAS No.: 10032-08-3
Main Products
VCID: VC0160145
Molecular Formula: C16H22O2
Molecular Weight: 246.34 g/mol
CAS No. | 10032-08-3 |
---|---|
Product Name | HEPTYL CINNAMATE |
Molecular Formula | C16H22O2 |
Molecular Weight | 246.34 g/mol |
IUPAC Name | heptyl (E)-3-phenylprop-2-enoate |
Standard InChI | InChI=1S/C16H22O2/c1-2-3-4-5-9-14-18-16(17)13-12-15-10-7-6-8-11-15/h6-8,10-13H,2-5,9,14H2,1H3/b13-12+ |
Standard InChIKey | DCXNRXBLAGAHIL-OUKQBFOZSA-N |
Isomeric SMILES | CCCCCCCOC(=O)/C=C/C1=CC=CC=C1 |
SMILES | CCCCCCCOC(=O)C=CC1=CC=CC=C1 |
Canonical SMILES | CCCCCCCOC(=O)C=CC1=CC=CC=C1 |
Density | 0.982-0.990 |
Physical Description | Colourless or pale-straw coloured viscous liquid, mild, floral-green, somewhat bark-like odou |
Solubility | insoluble in water; soluble in oils miscible (in ethanol) |
PubChem Compound | 6435839 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume